![molecular formula C9H8ClN3O2 B581068 4-氯-5H-吡咯并[3,2-d]嘧啶-6-羧酸乙酯 CAS No. 1638760-02-7](/img/structure/B581068.png)

4-氯-5H-吡咯并[3,2-d]嘧啶-6-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

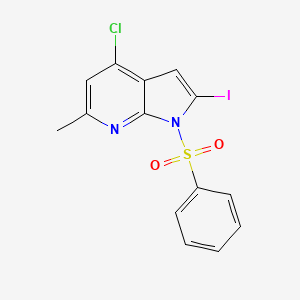

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a type of pyrrolopyrimidine compound . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

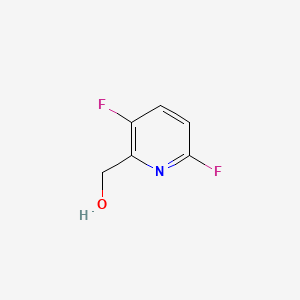

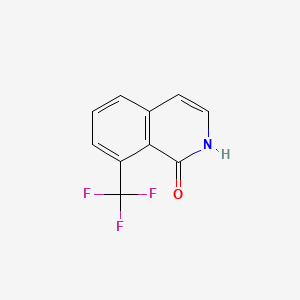

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines like ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is essentially planar with the pyrrole and pyrimidine rings inclined to one another . In the crystal, molecules are connected via pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are linked via C—H⋯N interactions, forming a two-dimensional network parallel to (10-1) .科学研究应用

抗菌和抗肿瘤活性

4-氯-5H-吡咯并[3,2-d]嘧啶-6-羧酸乙酯用于制备具有抗菌和抗肿瘤活性的化合物。 它与DNA 促旋酶结合,阻止它分解细菌 DNA,这是开发新型抗菌剂的关键步骤 .

糖尿病管理

源于此化合物的化合物在降低血糖水平方面显示出潜力,这可能有助于预防和治疗涉及血浆血糖升高的疾病。 这包括高血糖症、1 型糖尿病、肥胖导致的糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压 .

制药研究

该化合物可供购买,用于制药研究和开发。 它是合成各种药理活性分子的关键中间体 .

乳腺癌治疗

吡咯并嘧啶衍生物在乳腺癌治疗中的应用正在进行研究。 临床研究表明,与靶向CDK4/6的特异性抑制剂联合治疗可显着提高雌激素受体阳性(ER+)晚期乳腺癌的无进展生存期(PFS)和总生存期(OS) .

靶向激酶抑制剂的开发

正在合成源于吡咯并嘧啶的新型化合物作为潜在的靶向激酶抑制剂(TKI)。 这些正在开发中,以在靶向参与各种疾病的特异性激酶方面更有效 .

作用机制

Target of Action

The primary target of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antibacterial drugs .

Mode of Action

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate binds to DNA gyrase, preventing it from breaking down bacterial DNA . This inhibits the replication process, leading to bacterial cell death .

Biochemical Pathways

The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial proliferation .

Result of Action

The binding of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate to DNA gyrase leads to the inhibition of bacterial DNA replication . This results in the death of bacterial cells, providing an effective means of combating bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate. For instance, the compound should be stored under inert gas at 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used as a drug .

生化分析

Biochemical Properties

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has been found to interact with certain enzymes and proteins. For instance, similar compounds in the pyrrolopyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific interactions of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate with enzymes and proteins have not been reported in the literature.

Cellular Effects

Related pyrrolopyrimidine compounds have been shown to have significant antiproliferative effects on breast cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to inhibit CDKs, thereby disrupting cell cycle progression . This can lead to changes in gene expression and cellular metabolism.

Metabolic Pathways

Related compounds have been shown to interact with enzymes involved in cell cycle regulation .

属性

IUPAC Name |

ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(13-6)8(10)12-4-11-5/h3-4,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIURKULUNOLCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)